(3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol
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Overview
Description
(3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol is an organic compound with the molecular formula C18H22O It is a derivative of methanol where the hydrogen atoms are replaced by two aromatic rings, each substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol typically involves the reaction of 3,5-dimethylbenzaldehyde with 2,4,6-trimethylphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
Preparation of Grignard Reagent: 2,4,6-trimethylbromobenzene is reacted with magnesium in anhydrous ether to form 2,4,6-trimethylphenylmagnesium bromide.
Addition Reaction: The Grignard reagent is then added to 3,5-dimethylbenzaldehyde under anhydrous conditions to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
(3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol
- (3,5-Dimethylphenyl)(2,4,5-trimethylphenyl)methanol
- (3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)ethanol
Uniqueness
(3,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanol is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C18H22O |
---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-(2,4,6-trimethylphenyl)methanol |
InChI |
InChI=1S/C18H22O/c1-11-6-12(2)10-16(9-11)18(19)17-14(4)7-13(3)8-15(17)5/h6-10,18-19H,1-5H3 |
InChI Key |
RXHQWPOXSHGNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=C(C=C(C=C2C)C)C)O)C |
Origin of Product |
United States |
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